2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid

Übersicht

Beschreibung

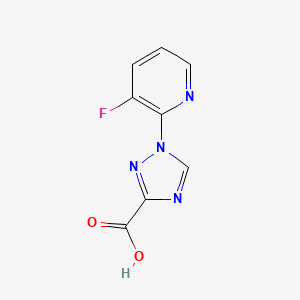

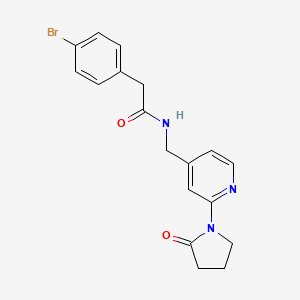

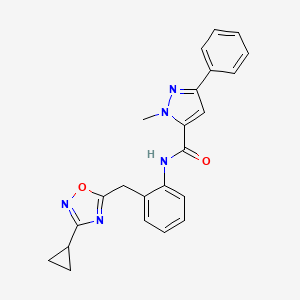

“2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1332873-09-2 . It has a molecular weight of 272.33 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “this compound” can be achieved by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate to prepare the intermediate 2-(N-tert-butoxycarbonylamino)-5-thiazole carboxylic acid ethyl ester, which is then hydrolyzed .Molecular Structure Analysis

The IUPAC name of this compound is 2-{1-[(tert-butoxycarbonyl)amino]ethyl}-1,3-thiazole-5-carboxylic acid . The InChI code is 1S/C11H16N2O4S/c1-6(13-10(16)17-11(2,3)4)8-12-5-7(18-8)9(14)15/h5-6H,1-4H3,(H,13,16)(H,14,15) .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 272.33 .Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 2-aminothiazoles, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .

Mode of Action

For instance, some 2-aminothiazoles have been found to inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death .

Biochemical Pathways

Based on the known activities of similar compounds, it can be inferred that the compound may interact with multiple pathways related to its biological activities .

Pharmacokinetics

The compound’s tert-butoxycarbonyl (boc) group can be deprotected under mild acidic conditions to form the free amine , which may influence its bioavailability.

Result of Action

Compounds with similar structures have shown moderate antiproliferative activity , suggesting potential cytotoxic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid in lab experiments is its high purity and stability. It is also readily available and can be easily synthesized. However, one of the limitations of using this compound is its cost, which can be prohibitively expensive for some research groups.

Zukünftige Richtungen

There are several future directions for the study of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid. One area of interest is the development of new peptide-based drugs that incorporate this compound as a building block. Another area of interest is the study of the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for this compound could lead to more cost-effective production and wider availability for research purposes.

In conclusion, this compound is a promising compound with potential applications in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and therapies.

Wissenschaftliche Forschungsanwendungen

2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid has been extensively studied for its potential use as a building block in the synthesis of peptide-based drugs. It has been used in the synthesis of peptides that target cancer cells, viral infections, and autoimmune diseases. This compound has also been used in the development of peptide-based vaccines.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6(13-10(16)17-11(2,3)4)8-12-5-7(18-8)9(14)15/h5-6H,1-4H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDURVYGDQEDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)

![(2R,3R)-3-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2914367.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914372.png)

![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2914378.png)

![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)